molecular formula C9H17Cl2N3S B6187511 N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2639445-96-6

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B6187511
CAS No.: 2639445-96-6
M. Wt: 270.2
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Description

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that features a thiazole ring, a pyrrolidine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of N-methylpyrrolidin-3-amine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring and pyrrolidine ring play crucial roles in its binding to target molecules, which can lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrrolidin-3-amine: A related compound with similar structural features but lacking the thiazole ring.

    Thiazole derivatives: Compounds containing the thiazole ring, which may have similar biological activities.

Uniqueness

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to its combination of a thiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639445-96-6

Molecular Formula

C9H17Cl2N3S

Molecular Weight

270.2

Purity

95

Origin of Product

United States

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